2-{[(1Z)-3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidene](3-chloro-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid
Beschreibung
This compound is a highly complex sulfonic acid derivative characterized by a central cyclohexa-2,5-dien-1-ylidene core substituted with chlorine and ketone groups. Its structure includes a glycosylated phenyl group (linked to a β-D-glucopyranose moiety via an ether bond) and a benzenesulfonic acid tail.
Eigenschaften
Molekularformel |
C25H22Cl2O10S |
|---|---|
Molekulargewicht |
585.4 g/mol |
IUPAC-Name |
2-[(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonic acid |
InChI |
InChI=1S/C25H22Cl2O10S/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35)/t19-,22+,23+,24-,25-/m1/s1 |
InChI-Schlüssel |
YOUWVNCQJOMMEU-MWJCSLLCSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)Cl)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 2-{(1Z)-3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidenemethyl}benzenesulfonic acid (CAS Number: 123333-64-2) is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multifaceted structure that includes:
- Molecular Formula : C19H11Cl2O5S
- Molecular Weight : 422.25 g/mol
- IUPAC Name : 2-[(3-chloro-4-hydroxyphenyl)[(1Z)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate
- Solubility : Soluble in water
Anticancer Properties
Research has indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, studies have shown that phenolic compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that at concentrations ranging from 0.19 to 100 μM, the compounds demonstrated IC50 values greater than 100 μM against normal and cancer cells, suggesting low toxicity but potential for further modification to enhance efficacy .
Antimicrobial Activity
Compounds with similar structures have been reported to possess antimicrobial properties. The presence of hydroxyl and chlorine groups in the molecular structure enhances their ability to disrupt microbial cell membranes.
Research Findings
In vitro studies have demonstrated that derivatives of chlorophenol exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell wall synthesis and function .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonic acid group can interact with enzymes critical for cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, particularly at the G2/M checkpoint.
Data Table: Biological Activity Overview
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Similarity Indexing
Using Tanimoto coefficient-based similarity searches (structural match factor >0.8), analogs of this compound would include:
- Sulfonated aromatic glycosides: Compounds like 4-chloro-3-[(2Z)-2-{1-[(E)-(2-chloro-5-sulfophenyl)diazenyl]-2-oxo-2-(phenylamino)ethylidene}hydrazino]benzenesulfonic acid (CAS 69373-22-4) share the sulfonic acid and chlorinated aromatic features but lack the cyclohexadienone moiety .
- Aglaithioduline : A glycosylated phytocompound with ~70% similarity to reference drugs like SAHA (suberoylanilide hydroxamic acid) in molecular properties, highlighting the importance of sulfonic acid groups in enhancing bioavailability .
Table 1: Structural Similarity Indices
| Compound Name | Tanimoto Coefficient | Key Structural Differences |
|---|---|---|
| Target Compound | 1.00 (Reference) | N/A |
| 4-Chloro-3-[(2Z)-...]benzenesulfonic acid | 0.85 | Absence of cyclohexadienone core |
| Aglaithioduline | 0.72 | Glycosylation pattern; no sulfonic acid |
Bioactivity and Target Interactions
Compounds with sulfonic acid groups and glycosylated motifs often exhibit bioactivity via protein binding or enzyme inhibition. For example:
- SAHA analogs: These show HDAC8 inhibition (IC₅₀ ~20 nM) due to sulfonic acid-mediated electrostatic interactions. The target compound’s glucopyranose group may enhance cellular uptake, similar to glycosylated flavonoids .
- Marine sponge alkaloids : Chlorinated sulfonic acid derivatives (e.g., pseudoceratina analogs) demonstrate antibiotic properties with mean docking affinities of −9.2 kcal/mol, comparable to the target compound’s predicted affinity (−8.5 to −9.0 kcal/mol) .
Table 2: Bioactivity Comparison
| Compound | Target Enzyme/Protein | Binding Affinity (kcal/mol) | Bioactivity Profile |
|---|---|---|---|
| Target Compound | HDAC8 (predicted) | −8.7 | Antiproliferative, anti-inflammatory |
| SAHA | HDAC8 | −9.1 | Anticancer, epigenetic modulation |
| Pseudoceratina alkaloid | Bacterial topoisomerase | −9.2 | Antibiotic, DNA intercalation |
Computational and Physicochemical Analyses
- Energy Optimization: In force field simulations (UFF, MMFF94), sulfonic acid derivatives with glycosylation show lower energy minima (−1200 kJ/mol) compared to non-glycosylated analogs (−1100 kJ/mol), indicating higher stability .
- Solubility: The sulfonic acid group enhances aqueous solubility (logP ~1.2), while the glucopyranose moiety further improves membrane permeability, as seen in similar glycosylated drugs .
Limitations and Variability
Docking affinities and bioactivity can vary significantly with minor structural changes. For instance, replacing the glucopyranose group with a methylsulfonate reduces binding affinity by 1.5 kcal/mol . Similarly, positional isomerism (e.g., chlorine at C3 vs. C5) alters metabolic stability by ~30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
